molecular formula C12H15Cl2NO2 B15291228 Hydroxynorketamine hydrochloride

Hydroxynorketamine hydrochloride

Cat. No.: B15291228
M. Wt: 276.16 g/mol
InChI Key: ZQJVHBJDLMIKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxynorketamine hydrochloride is a chiral metabolite of ketamine, synthesized through stereoselective processes. It exists in enantiomeric forms such as (2R,6R)-hydroxynorketamine (HNK) and (2S,6S)-hydroxynorketamine, which are critical for pharmacological studies due to their distinct biological activities . The compound is prepared via chiral resolution of racemic norketamine using agents like L-pyroglutamic acid, followed by hydroxylation to yield the final hydrochloride salt . Its molecular structure includes a hydroxyl group added to the cyclohexanone ring of norketamine, contributing to its unique physicochemical and therapeutic properties.

This compound is primarily used in research settings for developing analytical methods (e.g., liquid chromatography, mass spectrometry) and validating pharmacopeial standards .

Properties

Molecular Formula

C12H15Cl2NO2

Molecular Weight

276.16 g/mol

IUPAC Name

2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one;hydrochloride

InChI

InChI=1S/C12H14ClNO2.ClH/c13-9-5-2-1-4-8(9)12(14)7-3-6-10(15)11(12)16;/h1-2,4-5,10,15H,3,6-7,14H2;1H

InChI Key

ZQJVHBJDLMIKJK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C(C1)(C2=CC=CC=C2Cl)N)O.Cl

Origin of Product

United States

Mechanism of Action

The mechanism of action of hydroxynorketamine hydrochloride involves several molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Differences

Parameter Hydroxynorketamine Hydrochloride Norketamine Hydrochloride Ketamine Hydrochloride
CAS Number Not explicitly listed 79499-59-5 1867-66-9
Molecular Formula C₁₂H₁₄ClNO₂·HCl (estimated)* C₁₂H₁₄ClNO·HCl C₁₃H₁₆ClNO·HCl
Molecular Weight ~276.2 g/mol (estimated)* 260.2 g/mol 274.2 g/mol
Key Functional Groups Cyclohexanone, hydroxyl, amine Cyclohexanone, amine Cyclohexanone, methylamino, aryl chloride

*Note: Hydroxynorketamine’s molecular weight is inferred from norketamine’s structure with an added hydroxyl group.

Key Research Findings

Enantioselective Synthesis: Hydroxynorketamine’s (2R,6R)-HNK enantiomer is synthesized using L-pyroglutamic acid for chiral resolution, enabling studies on stereochemistry-dependent antidepressant effects .

Analytical Utility: Norketamine hydrochloride is critical for validating chromatographic methods in ketamine production, ensuring compliance with USP/EP standards .

Clinical Limitations: Unlike ketamine, hydroxynorketamine lacks hallucinogenic side effects but remains experimental due to incomplete efficacy data .

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